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(2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride

genetic code expansion metalloenzyme engineering non-canonical amino acid incorporation

The seven-membered cycloheptyl sidechain of (2S)-2-amino-3-cycloheptylpropanoic acid HCl (C7a·HCl) serves as the ultimate steric/hydrophobicity probe for genetic code expansion. Its failure to yield soluble protein at constrained sites (e.g., ScSLAC M298) vs. C5a/C6a defines steric ceiling. HCl salt ensures direct aqueous solubility for ribosomal incorporation and SPPS coupling in DMF/NMP.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
CAS No. 1461689-20-2
Cat. No. B1448474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride
CAS1461689-20-2
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)CC(C(=O)O)N.Cl
InChIInChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m0./s1
InChIKeyIRYFVVIIPWXKCT-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-3-cycloheptylpropanoic Acid Hydrochloride (CAS 1461689-20-2): Procurement-Relevant Identity and Physicochemical Profile


(2S)-2-Amino-3-cycloheptylpropanoic acid hydrochloride (CAS 1461689-20-2), also referred to as L-3-cycloheptylalanine hydrochloride or C7a·HCl, is a non-proteinogenic, synthetic amino acid derivative featuring a seven-membered cycloheptyl side chain on the α-carbon in the (S)-configuration, supplied as the hydrochloride salt. Its molecular formula is C₁₀H₂₀ClNO₂ with a molecular weight of 221.73 g·mol⁻¹ [1]. The compound belongs to the cycloalkylalanine series alongside L-3-cyclopentylalanine (C5a) and L-3-cyclohexylalanine (C6a), and has recently been deployed in genetic code expansion platforms for site-specific hydrophobic tuning of metalloenzymes [2]. The free-base form (CAS 119486-19-0, MW 185.26 g·mol⁻¹) and the (R)-enantiomer (CAS 792183-38-1) represent the closest structural alternatives that a procurer must distinguish .

Why (2S)-2-Amino-3-cycloheptylpropanoic Acid Hydrochloride Cannot Be Replaced by C5a, C6a, Its Free Base, or the (R)-Enantiomer


Substitution with the smaller-ring analogs L-3-cyclopentylalanine (C5a) or L-3-cyclohexylalanine (C6a) is precluded because the seven-membered cycloheptyl ring of C7a confers the largest steric footprint and highest hydrophobicity in the cycloalkylalanine series, properties that are exploited for extreme hydrophobic tuning and steric exclusion in protein engineering [1]. Direct experimental evidence demonstrates that C7a cannot functionally replace C5a or C6a at sterically constrained enzyme sites—C7a incorporation at the axial T1Cu position of ScSLAC (M298) yields no soluble protein, while C5a and C6a produce wild-type-like titres [1]. The hydrochloride salt form (MW 221.73) cannot be substituted by the free base (MW 185.26) in applications requiring aqueous solubility without pH adjustment, as the hydrochloride salt provides enhanced water solubility characteristic of amino acid hydrochloride salts [2]. Furthermore, the (2S) stereochemistry is non-interchangeable with the (2R)-enantiomer (CAS 792183-38-1) in chiral environments such as ribosomal translation or stereospecific binding sites.

Quantitative Differential Evidence for (2S)-2-Amino-3-cycloheptylpropanoic Acid Hydrochloride vs. Closest Analogs


Steric Incompatibility at the Axial T1Cu Site: C7a Yields No Soluble Protein vs. High Titres for C5a and C6a

When L-3-cycloheptylalanine (C7a) was incorporated at the axial methionine position (M298) of the type-1 copper (T1Cu) site of Streptomyces coelicolor small laccase (ScSLAC) using the engineered PylRSC6a/PylTm15CUA pair in E. coli strain B-95ΔAΔfabR, no soluble protein was obtained, whereas M298C5a and M298C6a were both produced with high, wild-type-like titres [1]. The authors attribute this failure to the excessive steric bulk of the seven-membered cycloheptyl ring, which cannot be accommodated in the constrained axial pocket of the T1Cu site. This is the only ncAA among the three tested that was completely incompatible with this position [1].

genetic code expansion metalloenzyme engineering non-canonical amino acid incorporation

Genetic Incorporation Efficiency: C7a Shows Lower Ribosomal Translation Yield than C6a in E. coli

The engineered PylRSC6a/PylTm15CUA pair is polyspecific and capable of incorporating C5a, C6a, or C7a in response to the amber stop codon. However, incorporation efficiency differs markedly: with 6 mM C6a, sfGFP production reached >80% of wild-type protein levels; with 12 mM dl-C7a (effectively ~6 mM L-enantiomer), only a modest increase in sfGFP production over background was observed [1]. This indicates that while C7a is a substrate for the synthetase, its larger size reduces ribosomal accommodation efficiency compared to the intermediate-sized C6a, for which the synthetase was originally evolved [1].

orthogonal translation amber suppression aminoacyl-tRNA synthetase engineering

Hydrophobicity and Redox Potential Tuning: C7a Represents the Upper Bound of a Quantitative Hydrophobicity-Redox Relationship Defined by C5a and C6a

Incorporation of C5a and C6a at the axial M298 position of ScSLAC increased the T1Cu reduction potential (E°′T1Cu) by approximately +90 mV and +110 mV versus NHE, respectively, relative to wild-type ScSLAC (366 ± 7 mV) [1]. A linear model relating E°′T1Cu shift to axial-residue logP predicted shifts of +74 mV and +109 mV for C5a and C6a, respectively, in close agreement with experiment [1]. Although C7a could not be experimentally measured at this site due to insolubility (see Evidence Item 1), its higher calculated hydrophobicity (logP) implies a further increase in E°′T1Cu would be predicted if steric constraints were absent, making C7a the extreme-hydrophobicity member of this ncAA series [1].

redox tuning hydrophobic engineering type-1 copper centre laccase

Hydrochloride Salt vs. Free Base: Molecular Weight and Solubility Differentiation for Formulation and Handling

The hydrochloride salt (CAS 1461689-20-2) has a molecular weight of 221.73 g·mol⁻¹ (C₁₀H₂₀ClNO₂), while the free base (CAS 119486-19-0) has a molecular weight of 185.26 g·mol⁻¹ (C₁₀H₁₉NO₂)—a mass difference of 36.47 g·mol⁻¹ corresponding to one equivalent of HCl [1]. Conversion between salt and free base forms requires a factor of 1.197 (221.73/185.26) for mass correction in stoichiometric calculations. The hydrochloride salt is supplied as a powder at room temperature and is expected to exhibit enhanced aqueous solubility relative to the free base, consistent with the well-established behaviour of amino acid hydrochlorides wherein protonation of the amino group increases hydrophilicity and disrupts crystal lattice energy [2].

salt selection aqueous solubility formulation development amino acid handling

Enantiomeric Identity: (2S) vs. (2R) Configuration Dictates Compatibility with Ribosomal Translation and Chiral Environments

The target compound bears the (2S)- or L-configuration (CAS 1461689-20-2), which is the enantiomer recognized by the ribosomal translation machinery and aminoacyl-tRNA synthetases. The (2R)-enantiomer (CAS 792183-38-1, MW 185.26 as free base) is a distinct chemical entity that would not be accepted by the PylRSC6a/PylTm15CUA pair evolved for L-amino acid incorporation, as all natural aaRS/tRNA pairs are stereospecific for L-amino acids [1]. While the racemic dl-mixture (12 mM total) was used for supplementation in the Nature Chemistry study, only the L-enantiomer is incorporated into protein [1].

stereochemistry enantiopurity ribosomal incorporation chiral recognition

Procurement-Driven Application Scenarios for (2S)-2-Amino-3-cycloheptylpropanoic Acid Hydrochloride


Defining the Steric Tolerance Limit of Enzyme Active Sites via Genetic Code Expansion

When engineering metalloenzymes such as laccases, the axial ligand pocket of the T1Cu site imposes a steric ceiling. C7a serves as the definitive probe for this ceiling: its failure to yield soluble protein at M298 of ScSLAC demonstrates that the pocket cannot accommodate a seven-membered ring, whereas C5a and C6a are tolerated. This binary outcome (soluble vs. insoluble) provides a clear steric boundary that guides rational design of active-site mutations. The hydrochloride salt form ensures the compound can be directly dissolved in aqueous expression media without pH adjustment [1].

Establishing Hydrophobicity-Activity Relationships (HAR) Across the Cycloalkylalanine Series

In systematic SAR or HAR studies, C7a provides the extreme-hydrophobicity data point in the series C5a → C6a → C7a. Although C7a could not be functionally characterized at the M298 position, its availability is essential for testing at alternative, less sterically constrained sites where its higher logP may translate into measurable redox or catalytic effects. Researchers comparing the full set of three ncAAs can establish whether a property scales linearly with ring size or exhibits a discontinuity at C7a, which is critical for predictive model building [1].

Negative Control for Steric Occlusion in Protein-Protein Interaction Studies

For studies investigating hydrophobic packing at protein-protein interfaces, C7a can be incorporated at positions where C5a or C6a variants show gain-of-function phenotypes. If C7a incorporation ablates the interaction while C6a enhances it, the differential provides strong evidence that the interface has a precise steric requirement, with implications for inhibitor design. The (2S) stereochemistry ensures compatibility with standard L-amino acid genetic code expansion workflows [1].

Precursor for Peptidomimetic Synthesis Requiring Maximum Side-Chain Hydrophobicity

In solid-phase peptide synthesis (SPPS) or solution-phase medicinal chemistry, the hydrochloride salt of (2S)-2-amino-3-cycloheptylpropanoic acid serves as a building block for introducing the most hydrophobic cycloalkyl side chain available in the alanine analog series. The hydrochloride form's enhanced solubility in polar aprotic solvents (e.g., DMF, NMP) commonly used in SPPS facilitates direct use without additional solubilization steps. The defined (2S) stereochemistry ensures predictable chiral outcomes in peptide coupling reactions [2].

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